molecular formula C20H25NO6 B12200122 N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

Cat. No.: B12200122
M. Wt: 375.4 g/mol
InChI Key: RMHCEHNMVCAJHD-UHFFFAOYSA-N
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Description

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid.

    Acylation Reaction: The acetic acid derivative is then reacted with norleucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and has been studied for its effects on cellular processes.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and reduced proliferation of cancer cells.

Comparison with Similar Compounds

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can be compared with other chromen-2-one derivatives such as:

    7-methoxycoumarin: Similar in structure but lacks the acylated norleucine moiety.

    4-methylumbelliferone: Another chromen-2-one derivative with different substituents.

    Warfarin: A well-known anticoagulant with a chromen-2-one core structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the norleucine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-5-6-7-15(19(23)24)21-17(22)10-14-11(2)13-8-9-16(26-4)12(3)18(13)27-20(14)25/h8-9,15H,5-7,10H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

RMHCEHNMVCAJHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C

Origin of Product

United States

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